2-(5-amino-1H-pyrazol-3-yloxy)ethanol

Description

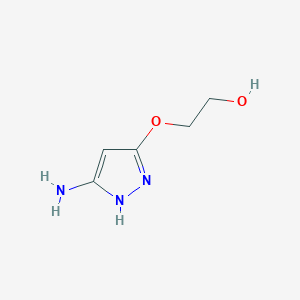

2-(5-Amino-1H-pyrazol-3-yloxy)ethanol is a pyrazole derivative characterized by a hydroxylated ethanol chain attached to the pyrazole ring at position 1 and an amino group at position 3. This structure confers unique physicochemical properties, making it a versatile intermediate in pharmaceuticals, agrochemicals, and materials science. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-[(5-amino-1H-pyrazol-3-yl)oxy]ethanol |

InChI |

InChI=1S/C5H9N3O2/c6-4-3-5(8-7-4)10-2-1-9/h3,9H,1-2H2,(H3,6,7,8) |

InChI Key |

DTWKXZUJQMKWGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1OCCO)N |

Origin of Product |

United States |

Preparation Methods

Reflux Method Using Hydrazine and Benzoylacetonitrile Derivatives

A classical method for related pyrazolyl ethanol derivatives involves the reaction of benzoylacetonitrile with 2-hydroxyethylhydrazine in an alcoholic acidic medium:

- Procedure : Benzoylacetonitrile (25 g, 0.17 mol) is suspended in anhydrous ethanol (125 mL) with glacial acetic acid (20 mL). 2-Hydroxyethylhydrazine (14.4 g, 1.1 equiv) dissolved in ethanol (35 mL) is added at once.

- The mixture is heated under reflux for 4 hours.

- After cooling, water is added to reach 500 mL total volume, and the solution is chilled overnight to precipitate the product.

- The crystals are filtered, washed with cold water, and dried under vacuum.

- Yield : Approximately 79% of 2-(5-amino-3-phenyl-1H-pyrazol-1-yl)ethanol is obtained.

- Notes : This method is adapted from synthesis of phenyl-substituted analogs but provides a foundation for preparing the 5-amino-pyrazol-3-yloxy ethanol compound by modifying substituents accordingly.

One-Pot Cyclization and Condensation Approach

A more modern and efficient approach involves one-pot transformations combining aldehydes, hydrazides, and malononitrile derivatives under reflux in ethanol-pyridine mixtures:

- Reaction : Salicylaldehyde, malononitrile dimer, and 2-cyanoacetohydrazide are reacted in ethanol/pyridine (3:1) mixture.

- The reaction proceeds via Knoevenagel condensation, Pinner reaction, and cyclization to form the 5-aminopyrazole ring.

- The product is isolated by filtration and washing with chilled ethanol.

- Yield : Good yields reported (~83%).

- Characterization : Confirmed by NMR, IR, and elemental analysis.

- Relevance : This method can be adapted to introduce hydroxyethyl substituents by selecting appropriate aldehyde or hydrazide precursors.

Ether Formation via Alkylation of 5-Aminopyrazole

Another approach involves alkylation of the 5-aminopyrazole nucleus with 2-(chloromethyl)oxirane or similar haloalkyl alcohol derivatives:

- The pyrazole nitrogen or oxygen acts as a nucleophile attacking the epoxide or halide.

- This yields the pyrazolyl ether with a hydroxyethyl side chain.

- Such reactions require controlled conditions to avoid polymerization or side reactions.

- This method is supported by analogous N-alkylation reactions used in pyrazole derivative syntheses.

Preparation Data Table

| Method No. | Starting Materials | Key Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzoylacetonitrile + 2-hydroxyethylhydrazine | Reflux in ethanol + acetic acid, 4 h | Condensation & cyclization | 79 | Classical reflux method; phenyl-substituted analog |

| 2 | Salicylaldehyde + malononitrile dimer + 2-cyanoacetohydrazide | Ethanol/pyridine (3:1), reflux 1 h | One-pot Knoevenagel & cyclization | 83 | Efficient one-pot synthesis with simple equipment |

| 3 | 5-Aminopyrazole + 2-(chloromethyl)oxirane | Alkylation, controlled temp. | N-/O-alkylation | Not specified | Suitable for introducing hydroxyethyl ether group |

Summary Table of Key Synthetic Parameters

| Parameter | Reflux Method | One-Pot Method | Alkylation Method |

|---|---|---|---|

| Reaction Time | 4 hours | 1 hour | Variable (hours) |

| Solvent | Ethanol + Acetic acid | Ethanol/Pyridine (3:1) | Polar aprotic solvents |

| Temperature | Reflux (~78°C) | Reflux (~78°C) | Room temp to reflux |

| Yield | ~79% | ~83% | Not specified |

| Equipment Complexity | Standard reflux setup | Simple one-pot setup | Requires inert atmosphere |

| Purification | Crystallization, filtration | Filtration, washing | Chromatography or crystallization |

| Scalability | Good | Good | Moderate |

Final Remarks

The preparation of 2-(5-amino-1H-pyrazol-3-yloxy)ethanol is well-supported by multiple synthetic strategies documented in the literature. Selection of method depends on the desired scale, available starting materials, and functional group tolerance. The one-pot method stands out for efficiency, while the classical reflux approach offers reliability. Alkylation routes provide flexibility in modifying the hydroxyethyl moiety. Further optimization in reaction conditions and purification can enhance yield and purity for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The ethoxy group can be substituted with other nucleophiles, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Hydrazine derivatives

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethanol, 2-[(3-amino-1H-pyrazol-5-yl)oxy]- involves its interaction with specific molecular targets. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

Nitro-Substituted Derivatives (C8H12N4O3, C27H19N3O4): Nitro groups (e.g., at position 4 or as nitrophenoxy) improve electrophilicity, favoring reactions like nucleophilic substitutions. However, nitro groups may reduce thermal stability compared to amino or hydroxyl groups . Cyclopropyl vs.

Synthetic Routes: Hydrazine-Based Cyclization: Most analogs (e.g., chlorophenyl, phenyl derivatives) are synthesized via hydrazine hydrate reflux in ethanol, followed by acidification and crystallization . Etherification Reactions: Compounds with aryl-ether linkages (e.g., nitrophenoxy derivatives) require DMF, potassium carbonate, and high-temperature reflux (393 K), yielding ~72% after recrystallization .

Biological and Material Applications: Antimicrobial Potential: Pyrazole-ethanol derivatives with halogen or nitro substituents (e.g., C11H12ClN3O) show promise in antimicrobial studies, though specific data for the base compound are lacking . Polymer Synthesis: The nitrophenoxy derivative (C27H19N3O4) is highlighted for its coplanar pyrazole-phenol structure, enabling high thermal resistance in aromatic polymers .

Research Findings and Data

Table 2: Comparative Physicochemical Data

Critical Analysis:

- Amino Group Reactivity: The amino group at position 5 in all derivatives facilitates further functionalization (e.g., acylation, sulfonation), but steric effects from substituents (e.g., cyclopropyl) may limit reaction efficiency .

- Thermal Stability: The nitrophenoxy derivative’s high melting point (474 K) suggests suitability for high-temperature polymer applications, whereas nitro groups in aliphatic positions (e.g., C8H12N4O3) may lower decomposition thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.